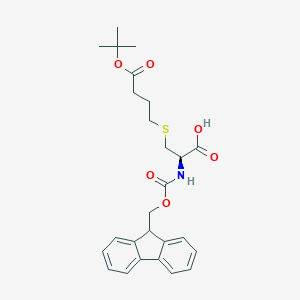

Fmoc-Cys(tert-butoxycarnylpropyl)-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6S/c1-26(2,3)33-23(28)13-8-14-34-16-22(24(29)30)27-25(31)32-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHBERDYPBZPQD-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Cys(tert-butoxycarbonylpropyl)-OH

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a specialized amino acid derivative crucial for the synthesis of complex peptides. Its unique structure, featuring two distinct protecting groups, facilitates its seamless integration into Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.

Core Properties and Molecular Architecture

Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is structurally defined by a cysteine backbone with its two reactive functional groups, the α-amino group and the side-chain thiol, masked by orthogonal protecting groups. The N-terminus is protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group, while the thiol group is protected by an acid-labile tert-butoxycarbonylpropyl group.[1] This dual-protection scheme is fundamental to its utility in the stepwise assembly of peptide chains.

The tert-butoxycarbonylpropyl moiety enhances the compound's solubility in organic solvents commonly used in SPPS, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1]

Caption: Molecular components of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.

Physicochemical Data

The following table summarizes the key quantitative and qualitative properties of Fmoc-L-Cys(tert-butoxycarbonylpropyl)-OH.

| Property | Value | Reference(s) |

| CAS Number | 102971-73-3 | [2][3] |

| Molecular Formula | C₂₆H₃₁NO₆S | [1][2][3] |

| Molecular Weight | 485.59 g/mol (or 485.6 g/mol ) | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥95% (HPLC) | [1] |

| Solubility | Soluble in DMF, DMSO; sparingly in methanol | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this derivative is in Fmoc-based SPPS. The success of this methodology hinges on the concept of orthogonal protection , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[4][5]

-

Fmoc Group (Temporary Protection): Protects the N-terminal amine. It is quantitatively removed at each cycle of amino acid addition using a mild base, typically a solution of 20% piperidine in DMF.[6][7]

-

tert-butoxycarbonylpropyl Group (Permanent Protection): Protects the cysteine thiol side-chain throughout the synthesis. This group, along with other acid-labile side-chain protectors (e.g., Boc, tBu, Trt), remains intact during the basic Fmoc-deprotection steps.[1][8] It is removed during the final step when the completed peptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[9][10]

This orthogonality ensures that the highly reactive thiol group of cysteine does not interfere with the peptide bond formation and allows for the precise assembly of the desired peptide sequence.

Caption: Orthogonal deprotection strategy in Fmoc-SPPS.

Experimental Protocols

The following protocols provide a detailed methodology for the use of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in a typical peptide synthesis workflow.

Protocol: Standard Fmoc-SPPS Cycle

This protocol outlines the incorporation of an amino acid onto the peptide-resin.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide, 2-Chlorotrityl) to which the previous amino acid has been coupled. Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 1-2 minutes. Drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes to ensure complete removal of the Fmoc group.[6]

-

Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Fmoc-Cys(tert-butoxycarbonylpropyl)-OH (3-5 equivalents relative to resin loading). A common activation mixture is HBTU (0.95 eq.) and HOBt (1 eq.) with DIPEA (2 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. A ninhydrin test can be performed to confirm reaction completion.

-

-

Washing: After coupling, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection/coupling cycle.

Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.

Protocol: Final Cleavage and Deprotection

This protocol removes the peptide from the resin and cleaves all acid-labile side-chain protecting groups, including the tert-butoxycarbonylpropyl group.

-

Resin Preparation: After the final coupling and deprotection cycle, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, robust cocktail is Reagent K :

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

For simpler peptides without sensitive residues like Trp, Met, or multiple Cys, a simpler cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) may suffice.[10]

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptidyl-resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. The generation of carbocations from protecting groups like Trityl may cause the solution to turn yellow or orange.[9]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Concentrate the TFA solution slightly under a stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated solution dropwise into a large volume of cold (0°C) diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

-

Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual protecting group fragments.

-

-

Drying: Dry the crude peptide pellet under vacuum. The product is now ready for purification, typically by reverse-phase HPLC.

Comparative Analysis of Cysteine Protecting Groups

The choice of a thiol protecting group is critical and depends on the overall synthetic strategy, particularly if regioselective disulfide bond formation is required.[11] The tert-butoxycarbonylpropyl group is part of the tert-butyl (tBu) family, known for its high acid stability relative to other common groups.

| Protecting Group | Abbreviation | Cleavage Condition | Key Features |

| Trityl | Trt | Mild acid (e.g., 1-5% TFA), standard TFA cleavage | Most common and cost-effective; prone to some premature loss in acidic conditions; can lead to racemization with certain activators.[4] |

| tert-Butyl | tBu | Strong acid (e.g., Hg(OAc)₂, TFMSA); stable to standard TFA | Highly stable to acid, allowing for orthogonal strategies where the peptide is cleaved from the resin while Cys(tBu) remains protected.[12] |

| Acetamidomethyl | Acm | Iodine (forms disulfide), Hg(II) or Ag(I) salts | Stable to both TFA and piperidine; used for selective, post-synthesis disulfide bond formation.[13] |

| Diphenylmethyl | Dpm | Standard TFA (95%) | More stable than Trt to low concentrations of acid, reducing premature cleavage.[14] |

| tert-butoxycarbonylpropyl | - | Standard TFA cleavage | Similar acid lability to other t-butyl ester based groups; cleaved during the final TFA step. |

This comparison highlights that the tert-butoxycarbonylpropyl group is suitable for syntheses where the thiol group should be deprotected concurrently with the final peptide cleavage, similar to Trt or Dpm, but with stability characteristics derived from its t-butyl ester functionality.

References

- 1. Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH () for sale [vulcanchem.com]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digital.csic.es [digital.csic.es]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. peptide.com [peptide.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]

- 11. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 12. Fmoc-Cys(tBu)-OH ≥98.0% (HPLC) | 67436-13-9 [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

- 14. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Cys(tert-butoxycarbonylpropyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH, a crucial building block in modern peptide synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize solid-phase peptide synthesis (SPPS) for the creation of complex peptides.

Core Chemical Properties

Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a derivative of the amino acid cysteine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by a tert-butoxycarbonylpropyl group. This dual protection strategy allows for its effective use in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides base-labile protection, while the tert-butoxycarbonylpropyl protecting group on the sulfur atom is stable to the basic conditions used for Fmoc removal, offering orthogonality in deprotection strategies.[1]

Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₁NO₆S | [1][2] |

| Molecular Weight | 485.6 g/mol | [1][2] |

| CAS Number | 102971-73-3 | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

Structural Information

| Feature | Description |

| Stereochemistry | The chiral center at the alpha-carbon is typically in the L-configuration for use in synthesizing peptides with natural stereochemistry. A D-configuration is also available for specific applications.[1] |

| Amino Protection | The α-amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is readily cleaved by secondary amines such as piperidine. |

| Side-Chain Protection | The thiol group of the cysteine residue is protected by a tert-butoxycarbonylpropyl group. This group is stable to the basic conditions of Fmoc deprotection and can be removed under acidic conditions, though it is more robust than the highly acid-labile trityl (Trt) group.[1] |

Experimental Protocols

The primary application of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is in solid-phase peptide synthesis (SPPS). Below are representative protocols for its incorporation into a peptide chain.

Standard Coupling Protocol in Fmoc SPPS

This protocol outlines the steps for coupling Fmoc-Cys(tert-butoxycarbonylpropyl)-OH to a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.

-

Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Cys(tert-butoxycarbonylpropyl)-OH (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Final Fmoc Removal: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

-

Washing: Wash the resin with DMF and then with a solvent suitable for the cleavage reaction, such as dichloromethane (DCM).

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). The tert-butoxycarbonylpropyl group is relatively stable and may require strong acidic conditions for complete removal.

-

Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

-

Purification: Collect the crude peptide by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagrams

Logical Workflow for Fmoc-SPPS

Caption: General workflow for Solid-Phase Peptide Synthesis using Fmoc chemistry.

Orthogonal Deprotection Strategy

Caption: Orthogonal deprotection scheme in Fmoc-SPPS.

References

Technical Guide: Fmoc-Cys(tert-butoxycarbonylpropyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH, a crucial building block in modern peptide synthesis. It details its physicochemical properties, applications in solid-phase peptide synthesis (SPPS), and relevant experimental protocols.

Core Compound Data

Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a derivative of the amino acid cysteine, engineered for use in the synthesis of complex peptides and proteins. It features two key protecting groups: a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and an acid-labile tert-butoxycarbonylpropyl group on the thiol side chain. This orthogonal protection scheme is fundamental to its utility in stepwise peptide assembly.

| Property | Value | References |

| Molecular Weight | 485.59 g/mol (or 485.6 g/mol ) | [1][2][3] |

| Chemical Formula | C₂₆H₃₁NO₆S | [1][2][3] |

| CAS Number | 102971-73-3 | [1][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol | [2] |

| Synonyms | (R)-Fmoc-2-amino-3-(3-tert-butoxycarbonyl-propylsulfanyl)propionic acid, N-Fmoc-S-[3-(t-butoxycarbonyl)propyl]-L-cysteine | [1][3] |

Applications in Peptide Synthesis

Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is primarily utilized as a protected amino acid monomer in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The strategic placement of protecting groups allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

The Fmoc group protects the N-terminus and is removed at each cycle with a mild base, typically piperidine, to allow for the coupling of the next amino acid. The tert-butoxycarbonylpropyl group on the cysteine's sulfur atom is stable to these basic conditions but can be removed with strong acid, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This orthogonality is critical for preventing unwanted side reactions at the highly reactive thiol group of cysteine during synthesis.

Experimental Protocols

General Synthesis of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH

The synthesis of this compound involves a two-step protection of L-cysteine.

Methodology:

-

Thiol Protection: The thiol (-SH) side chain of cysteine is first alkylated. This is typically achieved by reacting cysteine with a suitable alkylating agent, such as tert-butyl chloroformate, in the presence of a base like triethylamine. This reaction forms the tert-butoxycarbonylpropyl sulfide linkage.[2]

-

Amino Group Protection: The α-amino group of the S-protected cysteine is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu to attach the Fmoc protecting group.[2]

-

Purification: The final product is purified to a high degree (≥95%), often using techniques like high-performance liquid chromatography (HPLC) or recrystallization, to ensure its suitability for pharmaceutical-grade peptide synthesis.[2]

Incorporation into a Peptide via Fmoc SPPS

This protocol outlines the standard cycle for incorporating Fmoc-Cys(tert-butoxycarbonylpropyl)-OH into a peptide sequence using an automated peptide synthesizer or manual SPPS.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-Cys(tert-butoxycarbonylpropyl)-OH

-

Other required Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, TBTU, DIC) and a base (e.g., DIPEA, collidine)[4]

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Washing solutions: DMF, DCM

Methodology:

-

Resin Preparation: The solid support resin is swelled in DMF.

-

Fmoc Deprotection: The Fmoc group on the resin (or the previously coupled amino acid) is removed by treating the resin with 20% piperidine in DMF. This exposes a free amino group for the next coupling step.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

-

Amino Acid Activation: Fmoc-Cys(tert-butoxycarbonylpropyl)-OH (typically 3-5 equivalents) is pre-activated in DMF with a coupling reagent (e.g., TBTU) and a base (e.g., DIPEA).

-

Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tert-butoxycarbonylpropyl group) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Visualizations

Caption: Chemical structure of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.

Caption: Workflow for one cycle of Fmoc-SPPS.

Caption: Orthogonal deprotection strategy.

References

An In-depth Technical Guide to Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH, a specialized amino acid derivative crucial for advanced peptide synthesis and the development of targeted therapeutics. This document details its chemical properties, outlines experimental protocols for its use in solid-phase peptide synthesis (SPPS), and explores its applications in bioconjugation and drug delivery.

Core Properties of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH

Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a cysteine derivative where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by a tert-butoxycarbonylpropyl group. This dual protection scheme offers significant advantages in the synthesis of complex peptides. The key identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 102971-73-3[1]

The structural and physicochemical properties of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₂₆H₃₁NO₆S[1] |

| Molecular Weight | 485.59 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO); sparingly soluble in methanol. |

| Storage Conditions | Store at -20°C, desiccated.[1] |

| Stability | Stable under inert atmospheres. |

The Fmoc group is base-labile, allowing for its removal under mild conditions, which is a cornerstone of Fmoc-based SPPS. The tert-butoxycarbonylpropyl protecting group on the cysteine thiol is notably resistant to trifluoroacetic acid (TFA), the reagent typically used for the final cleavage of the peptide from the solid support. This orthogonality is critical for synthetic strategies that require the selective deprotection of other side chains while keeping the cysteine thiol protected.

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in SPPS follows a cyclical process of deprotection, coupling, and washing. Below are detailed methodologies for these key steps.

General Fmoc-SPPS Workflow

The overall workflow for incorporating Fmoc-Cys(tert-butoxycarbonylpropyl)-OH into a peptide sequence on a solid support is depicted in the following diagram.

Caption: A flowchart illustrating the key steps in Fmoc-based solid-phase peptide synthesis.

Detailed Methodologies

2.2.1. Resin Preparation and Swelling:

-

Resin Selection: A suitable resin, such as Rink Amide or Wang resin, is chosen based on the desired C-terminal functionality (amide or carboxylic acid, respectively).

-

Swelling: The resin is swelled in an appropriate solvent, typically DMF, for at least 30 minutes to ensure optimal reaction kinetics.

2.2.2. Fmoc Group Deprotection:

-

Reagent: A 20% solution of piperidine in DMF is commonly used.

-

Procedure: The swelled resin is treated with the piperidine solution for a short period (e.g., 1-2 minutes), the solution is drained, and the treatment is repeated for a longer duration (e.g., 10-20 minutes) to ensure complete removal of the Fmoc group.

-

Washing: The resin is thoroughly washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

2.2.3. Amino Acid Coupling:

-

Activation: Fmoc-Cys(tert-butoxycarbonylpropyl)-OH (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated with a coupling reagent. Common coupling agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base such as diisopropylethylamine (DIPEA).

-

Coupling Reaction: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours at room temperature.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

2.2.4. Final Cleavage and Global Deprotection:

-

Cleavage Cocktail: A standard cleavage cocktail consists of TFA with scavengers to protect sensitive amino acids from side reactions. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Procedure: The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups.

-

Important Note: The S-tert-butoxycarbonylpropyl group is stable under these standard TFA cleavage conditions.

-

Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and washed with ether to remove scavengers.

2.2.5. Deprotection of the S-tert-butoxycarbonylpropyl Group: While this protecting group is stable to standard TFA cleavage, its removal to expose the free thiol is necessary for applications such as disulfide bond formation or bioconjugation. The deprotection can be achieved under specific acidic conditions.

-

Reagents: A solution of 1 M trimethylsilyl bromide (TMSBr) and thioanisole in TFA can be used.

-

Procedure: The protected peptide is treated with this reagent cocktail in the presence of a scavenger like 1,2-ethanedithiol (EDT). The reaction progress should be monitored by HPLC to determine the optimal reaction time.

Applications in Drug Development and Bioconjugation

The unique stability of the S-tert-butoxycarbonylpropyl protecting group makes Fmoc-Cys(tert-butoxycarbonylpropyl)-OH a valuable tool for the synthesis of peptides intended for further modification, particularly in the field of drug delivery and the development of antibody-drug conjugates (ADCs).

Site-Specific Bioconjugation

The ability to deprotect the cysteine thiol at a later stage allows for precise, site-specific conjugation of various molecules, such as cytotoxic drugs, imaging agents, or polyethylene glycol (PEG) chains. This is a significant advantage over methods that result in heterogeneous mixtures. The workflow for site-specific conjugation is outlined below.

Caption: A schematic representing the workflow for creating peptide-drug conjugates using site-specific modification.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, peptides containing a selectively deprotectable cysteine can serve as linkers between the antibody and the cytotoxic payload. The exposed thiol can react with a maleimide-functionalized drug, forming a stable thioether bond. This approach allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical factor for their therapeutic efficacy and safety profile.

Signaling Pathways and Biological Activity

While Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a synthetic building block, the peptides synthesized using it can be designed to interact with specific biological targets and signaling pathways. For instance, a peptide containing this modified cysteine can be part of a larger molecule designed to target a specific cell surface receptor. Upon binding, this could trigger or inhibit downstream signaling cascades involved in cell proliferation, apoptosis, or other cellular processes.

The specific signaling pathway targeted depends entirely on the peptide sequence. For example, a synthetic peptide mimicking a natural ligand could be designed to bind to a receptor tyrosine kinase (RTK). The subsequent conjugation of a cytotoxic drug to the peptide would then deliver the drug specifically to cells overexpressing that RTK, a common strategy in cancer therapy. The diagram below illustrates a generalized concept of a peptide-drug conjugate interacting with a cell surface receptor and influencing a downstream signaling pathway.

Caption: A conceptual diagram showing a peptide-drug conjugate targeting a cell surface receptor to modulate cellular signaling.

Conclusion

Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a highly valuable and versatile reagent for researchers and scientists in the field of peptide chemistry and drug development. Its unique protecting group strategy allows for the synthesis of complex peptides and enables site-specific bioconjugation, a key technology for the creation of next-generation targeted therapeutics like antibody-drug conjugates. The detailed protocols and conceptual workflows provided in this guide serve as a practical resource for the effective application of this important building block in the laboratory.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Fmoc Protecting Group in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research, diagnostics, and therapeutic applications.[1][] Its development by Eric Atherton and Bob Sheppard in the late 1970s marked a significant advancement, offering a milder and more versatile alternative to the traditional Boc/Benzyl approach.[1][3] This guide provides a comprehensive technical overview of Fmoc chemistry, its underlying principles, practical applications, and strategies to overcome common challenges.

Core Principles of the Fmoc Strategy

The widespread adoption of Fmoc chemistry stems from its foundation on a robust orthogonal protection strategy.[4][5] Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[3][6]

Advantages Over Boc Chemistry

The primary advantage of the Fmoc group is its base lability, which contrasts with the acid-labile tert-butyloxycarbonyl (Boc) group.[5][] This distinction offers several key benefits:

-

Milder Conditions : The iterative removal of the Nα-Fmoc group is achieved with a mild base, typically piperidine, which preserves acid-sensitive functionalities on the peptide side chains and the resin linker.[][3][5] In contrast, the repeated use of strong acid (trifluoroacetic acid, TFA) in Boc-SPPS can lead to the gradual degradation of the peptide-resin linkage and premature cleavage of some side-chain protecting groups.[8][9]

-

True Orthogonality : The Fmoc/tBu strategy provides true orthogonality.[3] The Nα-Fmoc group is removed by a base, while the side-chain protecting groups (often tert-butyl based) and the resin linker are cleaved simultaneously in a single final step with a strong acid like TFA.[3][6][10]

-

Compatibility : The milder conditions of Fmoc chemistry are compatible with the synthesis of peptides containing post-translational modifications (PTMs) such as glycosylation and phosphorylation, which are often unstable in the harsh acidic conditions of Boc-SPPS.[8]

-

Automation and Monitoring : The Fmoc group's strong UV absorbance allows for real-time, quantitative monitoring of the deprotection step, which is highly advantageous for automated synthesis protocols.[3][4][11]

The Chemistry of the Fmoc Group

Protection of Amino Acids

The Fmoc group is introduced onto the α-amino group of an amino acid to form a stable carbamate. This is typically achieved by reacting the amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions or, more commonly, with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) for improved stability and to reduce side reactions like dipeptide formation.[8][9] The resulting Fmoc-amino acids are highly pure, crystalline solids that are soluble in organic solvents used for SPPS.[3][8]

Mechanism of Deprotection

The removal of the Fmoc group is a classic example of a base-induced β-elimination reaction.[3][4] The process occurs in two main steps:

-

Proton Abstraction : A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[9][12] This proton is acidic (pKa ~23 in DMSO) because its removal generates a stabilized, aromatic fluorenyl anion.[9]

-

β-Elimination : The resulting anion is unstable and rapidly undergoes elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate.[4][9]

The liberated N-terminal amine is then ready for the next coupling step. The DBF byproduct is scavenged by the excess amine base (e.g., piperidine) to form a stable adduct, which prevents it from undergoing side reactions with the peptide chain.[3][11]

The Standard Fmoc-SPPS Workflow

Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain.[1][5]

Quantitative Data and Reagents

Table 1: Common Fmoc Deprotection Conditions

The standard condition for Fmoc removal is a 20% solution of piperidine in N,N-dimethylformamide (DMF).[11][13] However, alternatives are used to mitigate side reactions or address difficult sequences.

| Reagent/Condition | Concentration | Typical Time | Notes |

| Piperidine/DMF | 20% (v/v) | 2 + 5 min | The most common and standard condition.[14] |

| 4-Methylpiperidine (4MP)/DMF | 20% (v/v) | 2 + 5 min | An effective alternative to piperidine with similar efficiency.[13][15] |

| Piperazine (PZ)/DMF/Ethanol | 10% (w/v) in 9:1 | ~10 min | Used in lower concentration due to solubility; can reduce aspartimide formation.[15][16] |

| DBU/Piperidine/DMF | 2% DBU, 2% Piperidine | 2 + 5 min | A stronger, non-nucleophilic base (DBU) can be effective for aggregated sequences.[14][17] |

| NaOH/Methanol/Water | 0.25 M in 1:1 (v/v) | ~20 min | A condition developed for quantitative analysis of Fmoc-peptides on biomaterials.[18] |

Deprotection kinetics can vary based on the specific amino acid residue. For example, Fmoc removal from Arginine can be slower than from Leucine.[19]

Table 2: Side-Chain Protecting Groups Compatible with Fmoc Chemistry

The selection of side-chain protecting groups is critical and must be orthogonal to the base-labile Fmoc group.[3] They are typically acid-labile and removed during the final TFA cleavage step.[10]

| Amino Acid | Functional Group | Common Protecting Group(s) |

| Arg | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)[5] |

| Asp, Glu | Carboxylic Acid | OtBu (tert-butyl ester)[10] |

| Cys | Thiol | Trt (Trityl), Acm (Acetamidomethyl)[5][20] |

| His | Imidazole | Trt (Trityl)[5] |

| Lys, Orn | Amine | Boc (tert-butyloxycarbonyl)[5] |

| Ser, Thr, Tyr | Hydroxyl | tBu (tert-butyl)[10] |

| Trp | Indole | Boc (tert-butyloxycarbonyl)[21] |

Table 3: Common Scavengers for Final Cleavage

During final cleavage with TFA, reactive carbocations are generated from the cleavage of side-chain protecting groups. Scavengers are added to the cleavage cocktail to trap these cations and prevent unwanted modification of sensitive residues.[4]

| Scavenger | Target Residue(s) | Typical Concentration |

| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5% |

| Water | Trp (reduces Trp modification) | 2.5% - 5% |

| 1,2-Ethanedithiol (EDT) | Cys (prevents reattachment of Trt) | 2.5% |

| Dithiothreitol (DTT) | Met (reverses oxidation) | 5% |

A standard "Reagent B" cleavage cocktail is often TFA/Water/TIS (95:2.5:2.5).[22]

Common Side Reactions and Mitigation Strategies

While Fmoc-SPPS is robust, several sequence-dependent side reactions can occur, potentially compromising the purity and yield of the final peptide.[8][20]

-

Aspartimide Formation : This is a major issue, especially in long peptides containing Aspartic acid (Asp), particularly at Asp-Gly or Asp-Asn sequences.[8][20] The peptide backbone nitrogen attacks the side-chain ester, forming a five-membered ring (aspartimide). This intermediate can reopen to form a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, or react with piperidine to form piperidide adducts.[4][20]

-

Diketopiperazine (DKP) Formation : At the dipeptide stage, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[4] This is particularly problematic for sequences containing Proline or Glycine in the first two positions.[17]

-

Racemization : Epimerization, particularly of Cysteine (Cys) and Histidine (His), can occur during the activation step of the coupling reaction.[8] C-terminal Cys residues are especially prone to racemization upon repeated base treatment for Fmoc deprotection.[8]

-

Mitigation : Use milder activating reagents (e.g., add HOBt or Oxyma Pure to carbodiimide couplings) and minimize activation times.[] For C-terminal Cys, using a trityl-based linker can help reduce epimerization.[8]

-

-

3-(1-Piperidinyl)alanine Formation : When synthesizing peptides with a C-terminal Cysteine, the base used for deprotection can catalyze β-elimination of the protected thiol group to form dehydroalanine. Piperidine then adds to this intermediate via a Michael addition.[17][20]

Experimental Protocols

The following protocols are generalized for manual SPPS. Automated synthesizers will follow the same chemical principles.

Protocol 1: Standard Nα-Fmoc Deprotection

-

Swell the peptide-resin in DMF for 30-60 minutes.[24]

-

Drain the solvent.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[14]

-

Agitate the mixture at room temperature for 2 minutes.[14]

-

Drain the deprotection solution.

-

Add a second portion of 20% piperidine in DMF.

-

Agitate the mixture at room temperature for 5-10 minutes.[14]

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) and then IPA (2-3 times) to remove all traces of piperidine and the fulvene-piperidine adduct.[4]

Protocol 2: Amino Acid Coupling (HBTU/DIPEA)

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 eq. relative to resin loading) and HBTU (3-5 eq.) in a minimal amount of DMF.

-

Add DIPEA (6-10 eq.) to the mixture to activate the amino acid. The solution will typically turn yellow.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.

-

Agitate the mixture at room temperature for 1-2 hours.[22]

-

To check for completion, perform a qualitative ninhydrin (Kaiser) test on a few resin beads. A blue color indicates incomplete coupling (free primary amines).[12]

-

If the test is positive, continue coupling or repeat the step. If negative (beads remain colorless/yellow), drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 3: Final Cleavage and Deprotection

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide's sequence. A common cocktail is 95% TFA, 2.5% Water, and 2.5% TIS.[22]

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[22]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion

The Fmoc protecting group is an indispensable tool in peptide synthesis. Its unique property of being stable to acid while readily cleaved by mild base provides the orthogonality required for the efficient and high-fidelity synthesis of complex peptides.[3][4] By understanding the core chemistry, mastering the standard workflow, and implementing strategies to mitigate common side reactions, researchers and drug developers can effectively leverage Fmoc-SPPS to produce high-quality peptides for a vast range of scientific and therapeutic endeavors.

References

- 1. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chempep.com [chempep.com]

- 5. chempep.com [chempep.com]

- 6. biosynth.com [biosynth.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Bot Detection [iris-biotech.de]

- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. Bot Detection [iris-biotech.de]

- 14. peptide.com [peptide.com]

- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. peptide.com [peptide.com]

- 18. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Bot Detection [iris-biotech.de]

- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 22. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 23. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 24. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Tert-Butoxycarbonylpropyl Protecting Group Moiety

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tert-butoxycarbonylpropyl (Boc-propyl) moiety is a crucial structural component in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. It functions as a bifunctional linker, enabling the strategic introduction of a protected primary amine at a three-carbon distance from a reactive functional group. This guide provides a comprehensive overview of the synthesis, function, and application of molecules containing the Boc-propyl group, with a focus on quantitative data, detailed experimental protocols, and logical workflows for its implementation in complex synthetic routes.

Core Function and Applications

The primary function of the tert-butoxycarbonyl (Boc) group in this context is to mask the nucleophilicity and basicity of a primary amine.[1] The propyl linker serves to distance this protected amine from another functional group, allowing for selective reactions at that second site without interference from the amine.

Key applications include:

-

Peptide Synthesis: Boc-protected amino acids with propyl side chains are used to introduce non-natural residues into peptides, enhancing their stability, solubility, and biological activity.[2]

-

Drug Development: The Boc-propyl unit is a common building block for the synthesis of complex small molecules, including enzyme inhibitors and receptor agonists/antagonists. It allows for the controlled assembly of molecular scaffolds.[2]

-

Solid-Phase Synthesis: The stability of the Boc group under a variety of conditions makes it suitable for multi-step solid-phase syntheses.[]

Synthesis and Stability of the Boc-Propyl Moiety

The "Boc-propyl" group is not typically installed as a single reagent. Instead, a bifunctional C3-scaffold, such as 3-amino-1-propanol or 3-aminopropanoic acid, is first protected at the amine terminus with a Boc group. The remaining hydroxyl or carboxyl group is then utilized in subsequent synthetic steps.

Protection of the Amine

The most common method for the introduction of the Boc group is the reaction of the primary amine with di-tert-butyl dicarbonate (Boc)₂O.[4]

Table 1: Common Reagents and Conditions for Boc Protection of Propylamines

| Amine Substrate | Reagents | Solvent | Base | Temperature | Yield | Reference |

| 3-Amino-1-propanol | (Boc)₂O | Dichloromethane | Triethylamine | Room Temp. | High | [5] |

| 3-Aminopropanoic acid | (Boc)₂O | Water/Acetone | - | Room Temp. | >95% | [6] |

| General Amines | (Boc)₂O | THF | - | 40 °C | High | [4] |

| Aniline (for comparison) | (Boc)₂O | Methanol | - | Room Temp. | >95% | [7] |

Stability of the Boc Group

The Boc group is known for its stability towards a wide range of nucleophiles and basic conditions.[8] It is, however, labile to acidic conditions. The presence of a propyl linker does not significantly alter the fundamental stability of the Boc group, which is more profoundly influenced by the electronic nature of the atom to which it is attached (e.g., nitrogen in an amine vs. oxygen in an alcohol).

Thermal deprotection studies have shown that the stability of the N-Boc group follows the general trend: alkyl < aryl < heteroaryl.[9] This suggests that the electronic environment of the nitrogen atom is a more critical determinant of stability than the length of an attached alkyl chain.

Cleavage (Deprotection) of the Boc Group

The removal of the Boc group is typically achieved under acidic conditions, proceeding through the formation of a stable tert-butyl cation.[10]

Table 2: Common Reagents and Conditions for Boc Deprotection

| Protected Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |

| N-Boc Amines | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-3 h | High | [4] |

| N-Boc Amines | HCl | Dioxane | Room Temp. | 1-2 h | High | [] |

| N-Boc Alkylamines | - | Methanol (thermal) | 240 °C (flow) | 30 min | 44% | [9] |

| N-Boc Arylamines | - | Methanol (thermal) | 180 °C (flow) | 30 min | ~90% | [9] |

Note: The kinetics of acid-catalyzed N-Boc cleavage can exhibit a second-order dependence on the acid concentration.[11][12]

Experimental Protocols

Protocol 1: Boc Protection of 3-Amino-1-propanol

Objective: To synthesize tert-butyl N-(3-hydroxypropyl)carbamate.

Materials:

-

3-Amino-1-propanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-amino-1-propanol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[5]

Protocol 2: Acidic Deprotection of a N-Boc-propylamine

Objective: To remove the Boc protecting group from a N-Boc-propylamine derivative.

Materials:

-

N-Boc-propylamine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (for azeotropic removal of TFA)

Procedure:

-

Dissolve the N-Boc-propylamine derivative (1.0 eq) in a mixture of trifluoroacetic acid and dichloromethane (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To remove residual TFA, add toluene to the residue and concentrate again under reduced pressure. Repeat this step two to three times.

-

The resulting product is the TFA salt of the deprotected amine.

Mandatory Visualizations

Logical Workflow for Utilizing a Boc-Propyl Moiety

Caption: Synthetic workflow for incorporating a propylamino linker using a Boc-protection strategy.

Experimental Workflow for Boc Protection

Caption: Step-by-step experimental workflow for the N-Boc protection of a primary amine.

Deprotection Mechanism of the Boc Group

Caption: Key steps in the acid-catalyzed deprotection of a N-Boc group.

References

- 1. (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid | C12H23NO5 | CID 6992546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Strategies for Cysteine Thiol Group Protection in Peptides

For Researchers, Scientists, and Drug Development Professionals

The unique reactivity of the cysteine thiol group presents both opportunities and challenges in peptide synthesis and drug development. Its propensity for oxidation to form disulfide bridges is crucial for the structural integrity and biological activity of many peptides and proteins. However, this same reactivity necessitates the use of protecting groups during synthesis to prevent unwanted side reactions. This technical guide provides a comprehensive overview of the core strategies for cysteine thiol group protection, with a focus on commonly used protecting groups, their orthogonal removal, and detailed experimental protocols.

The Importance of Cysteine Thiol Protection

The thiol side chain of cysteine is highly nucleophilic and susceptible to a variety of reactions, including alkylation, acylation, and oxidation.[1] During solid-phase peptide synthesis (SPPS), unprotected thiols can lead to undesired side products, such as the formation of incorrect disulfide bonds, reaction with carbocations generated during the cleavage of other protecting groups, and alkylation by scavengers.[2] Therefore, effective protection of the cysteine thiol group is paramount to achieving high yields and purity of the target peptide.

The choice of a suitable protecting group is dictated by several factors, including its stability under the conditions of peptide chain elongation (e.g., basic conditions for Fmoc deprotection), the conditions for its selective removal in the presence of other protecting groups (orthogonality), and its compatibility with the overall synthetic strategy.

Classification of Cysteine Protecting Groups

Cysteine protecting groups are typically classified based on the chemical conditions required for their removal. This classification provides a framework for designing orthogonal protection strategies, which are essential for the regioselective formation of multiple disulfide bonds.[3]

Caption: Classification of Cysteine Protecting Groups.

Commonly Used Cysteine Protecting Groups

A variety of protecting groups have been developed for cysteine, each with its own advantages and disadvantages. The following sections detail some of the most frequently employed groups in peptide synthesis.

Acid-Labile Protecting Groups

These groups are removed by treatment with acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

-

Trityl (Trt): The Trityl group is one of the most commonly used protecting groups for cysteine in Fmoc-based SPPS. It is highly labile to TFA and is typically removed during the final cleavage of the peptide from the resin. To prevent re-attachment of the trityl cation to the deprotected thiol, scavengers such as triisopropylsilane (TIS) are essential.[4] While generally stable to the basic conditions of Fmoc deprotection, some slow cleavage can occur.

-

Methoxytrityl (Mmt): The Methoxytrityl group is significantly more acid-labile than the Trt group and can be selectively removed on-resin using dilute TFA (e.g., 1-2% TFA in dichloromethane).[5] This property makes it highly valuable for orthogonal protection strategies, allowing for on-resin disulfide bond formation or other modifications of the cysteine thiol.

-

tert-Butyl (tBu): The tert-Butyl group is stable to the standard TFA cleavage conditions used in Fmoc-SPPS, making it a useful orthogonal protecting group.[5] Its removal requires stronger acidic conditions or treatment with specific reagents like mercury(II) acetate or a combination of trimethylsilyl bromide (TMSBr) and TFA.[6]

Oxidatively and Reductively Cleaved Protecting Groups

-

Acetamidomethyl (Acm): The Acetamidomethyl group is stable to both acidic and basic conditions used in SPPS. It is typically removed by treatment with mercury(II) acetate or by oxidative cleavage with iodine, which simultaneously forms a disulfide bond.[7] The use of heavy metals is a significant drawback of this protecting group.

Quantitative Data on Protecting Group Performance

The selection of an appropriate protecting group is often guided by its stability during synthesis and the efficiency of its removal. The following table summarizes key quantitative data for some of the most common cysteine protecting groups.

| Protecting Group | Deprotection Conditions | Deprotection Time | Yield (%) | Stability Notes |

| Trityl (Trt) | 95% TFA, 2.5% H2O, 2.5% TIS | 2-4 hours | >90 | Slowly cleaved by 1-3% TFA. |

| Methoxytrityl (Mmt) | 1-2% TFA in DCM with TIS | 5 x 10 min | High | Highly acid-labile.[5] |

| tert-Butyl (tBu) | Hg(OAc)2 in TFA; TMSBr/TFA | 3 hours (Hg(OAc)2) | Variable | Stable to TFA and iodine oxidation.[8] |

| Acetamidomethyl (Acm) | Hg(OAc)2, pH 4; I2 in MeOH | 1 hour (Hg(OAc)2) | ~70-90 | Stable to TFA and piperidine.[7] |

Orthogonal Protection Strategies and Signaling Pathways in Drug Development

The concept of "orthogonality" in protecting group chemistry is fundamental to the synthesis of complex peptides with multiple disulfide bonds.[3] Orthogonal protecting groups can be selectively removed in any order without affecting other protecting groups. This allows for the stepwise and regioselective formation of disulfide bridges, which is critical for obtaining the correctly folded and biologically active peptide.

For instance, a peptide with two disulfide bonds can be synthesized using two pairs of cysteines protected with orthogonal groups, such as Trt and Acm, or Mmt and tBu. The first pair of protecting groups is selectively removed, and the disulfide bond is formed. Subsequently, the second pair is deprotected, and the second disulfide bond is formed.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles of orthogonal protection in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide research and drug development. We will explore the strategic use of protecting groups to enable the stepwise assembly of amino acids into complex peptide chains with high fidelity. This guide provides a comprehensive overview of the two major orthogonal strategies, Fmoc/tBu and Boc/Bzl, complete with detailed experimental protocols, quantitative data on protecting group stability, and visual representations of the underlying chemical logic and workflows.

The Core Principle of Orthogonal Protection

In the intricate process of synthesizing a peptide, the various reactive functional groups on the amino acid building blocks must be temporarily masked or "protected" to prevent unwanted side reactions.[1][2] The essence of an orthogonal protection strategy lies in the use of multiple classes of protecting groups within the same synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][3] This selective deprotection is paramount for the controlled, stepwise elongation of the peptide chain.

Protecting groups in SPPS can be broadly categorized as follows:

-

Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to allow for the coupling of the next amino acid.

-

Permanent Protecting Groups: These mask the reactive side chains of amino acids and are designed to remain intact throughout the entire synthesis, only to be removed during the final cleavage of the peptide from the solid support.[1]

-

Semi-permanent Protecting Groups: These are stable during the chain elongation but can be selectively removed in the presence of permanent protecting groups, allowing for on-resin modifications such as cyclization or branching.[1]

Major Orthogonal Strategies in SPPS

Two primary orthogonal protection schemes dominate the landscape of solid-phase peptide synthesis: the Fmoc/tBu strategy and the Boc/Bzl strategy.

The Fmoc/tBu Strategy: A Mild and Versatile Approach

The 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method in modern SPPS.[4] It is favored for its mild reaction conditions. This strategy employs the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile protecting groups, primarily derived from tert-butanol, for the permanent protection of amino acid side chains.[1][5] This orthogonality, where one type of group is removed by a base and the other by an acid, is the hallmark of this elegant strategy.[5]

The Boc/Bzl Strategy: The Classic Approach

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the original method developed for SPPS. This approach utilizes the acid-labile Boc group for temporary α-amino protection and benzyl-based groups for permanent side-chain protection.[5][6] While not strictly orthogonal, as both types of protecting groups are removed by acid, selectivity is achieved by using different strengths of acid. The Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the more robust benzyl-based groups require a much stronger acid, such as hydrofluoric acid (HF), for their removal.[5][7]

Quantitative Data on Protecting Group Stability

The selection of an appropriate protecting group is critical for the success of a peptide synthesis. The following tables summarize the stability of common protecting groups under various conditions encountered in SPPS.

Table 1: Stability of α-Amino Protecting Groups

| Protecting Group | Deprotection Reagent | Typical Conditions | Stability to Other Conditions |

| Fmoc | Piperidine | 20% piperidine in DMF, 5-20 min | Stable to acids (TFA, HF) |

| Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM, 15-30 min | Stable to bases (piperidine) and hydrogenolysis |

Table 2: Stability of Common Side-Chain Protecting Groups (Fmoc/tBu Strategy)

| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 20% Piperidine/DMF |

| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | 95% TFA | Stable |

| Asp, Glu | OtBu (tert-butyl ester) | 95% TFA | Stable |

| Asn, Gln | Trt (Trityl) | 95% TFA | Stable |

| Cys | Trt (Trityl), Acm (Acetamidomethyl) | 95% TFA (Trt); Iodine or Hg(OAc)₂ (Acm) | Stable |

| His | Trt (Trityl) | 95% TFA | Stable |

| Lys | Boc (tert-butyloxycarbonyl) | 95% TFA | Stable |

| Ser, Thr, Tyr | tBu (tert-butyl ether) | 95% TFA | Stable |

| Trp | Boc (tert-butyloxycarbonyl) | 95% TFA | Stable |

Table 3: Stability of Common Side-Chain Protecting Groups (Boc/Bzl Strategy)

| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 50% TFA/DCM |

| Arg | Tos (Tosyl) | HF | Stable |

| Asp, Glu | OBzl (Benzyl ester) | HF | Stable |

| Cys | 4-MeBzl (4-methylbenzyl) | HF | Stable |

| His | Bom (Benzyloxymethyl) | HF | Stable |

| Lys | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) | HF | Stable |

| Ser, Thr, Tyr | Bzl (Benzyl ether) | HF | Stable |

| Trp | For (Formyl) | Piperidine/DMF or HF | Partially labile |

Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis.

Fmoc/tBu SPPS Protocols

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature with gentle agitation.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.

-

Washing: Wash the resin with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Coupling: Add the amino acid/HOBt solution to the deprotected peptide-resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 equivalents). Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin as described in the HBTU/HOBt protocol.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.

Boc/Bzl SPPS Protocols

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 15-30 minutes at room temperature with gentle agitation.[8]

-

Washing: Wash the resin thoroughly with DCM (3 x 1 min) and isopropanol (3 x 1 min) to remove the TFA and cleaved Boc group byproducts.

-

Neutralization: Treat the resin with a solution of 5-10% DIPEA in DCM for 2-5 minutes to neutralize the protonated α-amino group.

-

Washing: Wash the resin with DCM (5 x 1 min) to remove excess DIPEA.

-

Activation Mixture Preparation: In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. Add N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM. Allow the mixture to react for 10-15 minutes at 0°C.

-

Filtration: Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Coupling: Add the filtered activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin with DCM (3 x 1 min), DMF (3 x 1 min), and DCM (3 x 1 min).

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.

Visualization of SPPS Workflows and Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the cyclical nature of SPPS and the decision-making process for selecting a protection strategy.

Caption: Workflow of the Fmoc/tBu Solid-Phase Peptide Synthesis Cycle.

Caption: Workflow of the Boc/Bzl Solid-Phase Peptide Synthesis Cycle.

Caption: Decision tree for selecting an orthogonal protection strategy in SPPS.

Conclusion

The principle of orthogonal protection is fundamental to the success and versatility of solid-phase peptide synthesis. The ability to selectively deprotect specific functional groups in a predetermined manner allows for the precise construction of complex peptide molecules. The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the specific requirements of the synthesis, including the nature of the target peptide, the scale of the synthesis, and the presence of sensitive moieties. A thorough understanding of the stability of different protecting groups and the detailed experimental protocols is essential for any researcher, scientist, or drug development professional working in the field of peptide chemistry. This guide provides a solid foundation for navigating the intricacies of orthogonal protection in SPPS and achieving successful peptide synthesis outcomes.

References

- 1. Bot Detection [iris-biotech.de]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. peptide.com [peptide.com]

- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 7. Bot Detection [iris-biotech.de]

- 8. chempep.com [chempep.com]

Solubility Profile of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Nα-Fmoc-S-(3-tert-butoxycarbonylpropyl)-L-cysteine [Fmoc-Cys(tBu-propyl)-OH], a crucial building block in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its solubility in dimethylformamide (DMF) and other common organic solvents, alongside detailed experimental protocols.

Executive Summary

The solubility of protected amino acids is a critical parameter in the successful synthesis of peptides. While specific quantitative solubility data for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is not extensively documented in publicly available literature, this guide consolidates general principles and best practices derived from the broader class of Fmoc-protected amino acids. N,N-Dimethylformamide (DMF) is the most prevalently used solvent for Fmoc-SPPS due to its excellent solvating properties for both the resin and the protected amino acids. Other solvents such as N-methyl-2-pyrrolidone (NMP) and dichloromethane (DCM) also find application, often in solvent mixtures to address specific synthesis challenges like peptide aggregation.

General Solubility of Fmoc-Amino Acids

Fmoc-protected amino acids, including cysteine derivatives, generally exhibit good solubility in polar aprotic solvents, which are standard in peptide synthesis. The choice of solvent is crucial for ensuring efficient coupling reactions and preventing aggregation of the growing peptide chain.[1][]

Table 1: General Solubility and Usage of Common Solvents in Fmoc-SPPS

| Solvent | General Solubility of Fmoc-Amino Acids | Common Usage in Fmoc-SPPS | Key Considerations |

| N,N-Dimethylformamide (DMF) | Excellent | Primary solvent for coupling and washing steps.[1][3] | Can degrade over time to form dimethylamine, which can prematurely remove the Fmoc group.[1] Use of high-purity, amine-free DMF is essential.[3] |

| N-Methyl-2-pyrrolidone (NMP) | Excellent | Alternative to DMF, often used for difficult couplings due to better solvation.[1] | More expensive than DMF. Some reports suggest Fmoc-amino acids may have greater decomposition over extended periods compared to DMF.[1] |

| Dichloromethane (DCM) | Good | Often used in Boc-chemistry and for washing steps.[1] | Less common as the primary coupling solvent in Fmoc chemistry as it can react with piperidine.[1] May not efficiently solvate growing peptide chains.[1] |

| Dimethyl Sulfoxide (DMSO) | Good (often in mixtures) | Used as a co-solvent to disrupt secondary structures and improve solubility of aggregating peptides. | Should be used with caution for peptides containing free cysteine or methionine due to potential oxidation.[4] |

| Acetonitrile (ACN) | Moderate | Can be used with PEG-based resins, particularly for hindered amino acids.[1] | Not a primary solvent for polystyrene-based resins. |

| Tetrahydrofuran (THF) | Moderate | Reported to be effective with PEG-based resins.[1] | Limited use with standard polystyrene resins. |

Experimental Protocol: Determination of Solubility

Given the absence of specific quantitative data for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH, an experimental approach is necessary to determine its solubility in a solvent of interest. The following protocol outlines a general method for this determination.

Objective: To determine the approximate solubility of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in a given solvent at a specific temperature.

Materials:

-

Fmoc-Cys(tert-butoxycarbonylpropyl)-OH

-

Solvent of interest (e.g., high-purity DMF)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system

-

Calibrated volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH to a known volume of the solvent in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at high speed to pellet the undissolved solid.

-

Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the collected supernatant with a known volume of a suitable solvent to a concentration within the linear range of the HPLC detector.

-

Analyze the diluted sample by HPLC using a calibrated standard curve of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH to determine its concentration.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This concentration represents the solubility of the compound in the chosen solvent at that temperature.

-

Figure 1. A flowchart illustrating the experimental workflow for determining the solubility of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

The dissolution of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a critical first step in its incorporation into a growing peptide chain during SPPS. The following diagram illustrates the general logic of this process.

Figure 2. A diagram showing the logical steps for dissolving and coupling Fmoc-Cys(tert-butoxycarbonylpropyl)-OH during solid-phase peptide synthesis.

Conclusion and Recommendations

While quantitative solubility data for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH remains to be formally published, the established principles of Fmoc-SPPS provide a strong framework for its effective use.

-

Primary Solvent: High-purity, amine-free DMF is the recommended primary solvent for dissolving Fmoc-Cys(tert-butoxycarbonylpropyl)-OH for use in SPPS.

-

Alternative Solvents: NMP can be considered as an alternative, particularly if solubility issues arise with the growing peptide chain.

-

Co-solvents: For challenging sequences prone to aggregation, the use of co-solvents like DMSO should be approached with an understanding of potential side reactions.

-

Experimental Verification: It is strongly recommended that researchers experimentally determine the solubility of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in their specific solvent systems and at their desired operating temperatures to ensure optimal and reproducible synthesis outcomes.

This guide serves as a foundational resource for professionals working with Fmoc-Cys(tert-butoxycarbonylpropyl)-OH. By understanding the general solubility behaviors and implementing rigorous experimental validation, researchers can confidently and successfully incorporate this valuable building block into their synthetic peptide workflows.

References

Fmoc-Cys(tert-butoxycarbonylpropyl)-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a protected cysteine derivative widely utilized in solid-phase peptide synthesis (SPPS). The strategic application of the fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and the tert-butoxycarbonylpropyl group for the thiol side-chain offers orthogonality, a cornerstone of modern peptide chemistry. This technical guide provides an in-depth analysis of the stability of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH and outlines recommended storage conditions to ensure its integrity and performance in peptide synthesis.

Chemical Structure and Properties

Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is characterized by two key protective moieties: the base-labile Fmoc group on the α-amino group and the acid-labile tert-butoxycarbonylpropyl group on the sulfur atom of the cysteine side chain. This arrangement allows for the selective deprotection of the N-terminus during peptide chain elongation without affecting the thiol protecting group.

Table 1: Physicochemical Properties of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₂₆H₃₁NO₆S |

| Molecular Weight | 485.6 g/mol |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol |

Stability Profile

The stability of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is intrinsically linked to the lability of its protecting groups. Understanding the conditions under which these groups are cleaved is paramount for its successful application and storage.

Fmoc Group Stability

The Fmoc group is notoriously susceptible to basic conditions. Its cleavage is a fundamental step in Fmoc-based SPPS, typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

Tert-butoxycarbonylpropyl Group Stability

The tert-butoxycarbonylpropyl group, which contains a tert-butyl ester, is stable to the basic conditions used for Fmoc removal. However, it is sensitive to acidic conditions. Cleavage of this group is typically performed at the end of the synthesis using strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.